Lipophilicity Enhancement by Trifluoromethyl Substitution
The trifluoromethyl group at position 5 substantially increases lipophilicity compared to methyl- and unsubstituted analogs. While experimental LogP for the target compound is not directly reported, the computed XLogP for 5-(trifluoromethyl)isoxazole (the des‑aldehyde parent) is 1.3 [1]. In contrast, the computed LogP for isoxazole-3-carbaldehyde (no 5‑substituent) is 0.4871 , and for 5-methylisoxazole-3-carbaldehyde is 0.7955 . The aldehyde group is expected to contribute similarly (~0.3–0.5 LogP units) to all three compounds, so the relative difference of ~0.5–0.8 LogP units attributable to CF₃ vs. CH₃ corresponds to an approximately 3–6‑fold increase in octanol–water partition coefficient. This difference is critical for blood–brain barrier penetration, cellular uptake, and pharmacokinetic half-life optimization in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP ~1.3 (parent 5-(trifluoromethyl)isoxazole); estimated ~1.5–1.8 with aldehyde [1] |
| Comparator Or Baseline | Isoxazole-3-carbaldehyde LogP 0.4871 ; 5-Methylisoxazole-3-carbaldehyde LogP 0.7955 |
| Quantified Difference | ~0.5–0.8 LogP units higher than 5‑methyl analog; ~1.0–1.3 LogP units higher than unsubstituted analog |
| Conditions | Computed/predicted values from ACD/Labs, XLogP, and ChemSpider databases |
Why This Matters
Higher LogP directly translates to improved membrane permeability and potential oral bioavailability, a frequent go/no‑go criterion in lead optimization.
- [1] Basechem. 5-(Trifluoromethyl)isoxazole. XLogP: 1.3. https://www.basechem.org/chemical/116584-43-1 (accessed 2026-04-25). View Source
